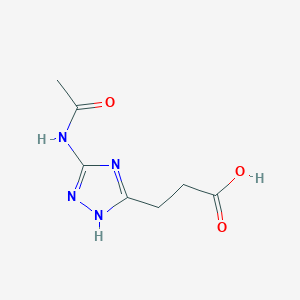![molecular formula C19H20Cl2FN3 B13496921 N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride](/img/structure/B13496921.png)
N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride is a compound that belongs to the class of fluorinated quinolines. These compounds are known for their significant biological activities, including antibacterial, antineoplastic, and antiviral properties . The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride involves several steps. One common method is the nucleophilic substitution of a fluorine atom in the quinoline ring . This can be achieved through cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . The reaction conditions typically involve the use of organometallic compounds and cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinolines .
Wissenschaftliche Forschungsanwendungen
N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral properties.
Industry: Utilized in the development of new materials, including liquid crystals and dyes.
Wirkmechanismus
The mechanism of action of N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the quinoline ring enhances its ability to bind to enzymes and other proteins, inhibiting their activity . This can lead to the disruption of essential biological processes, making it effective against bacteria, cancer cells, and viruses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoroquinolones: A class of antibiotics known for their broad-spectrum antibacterial activity.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
Uniqueness
N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride is unique due to its specific structure, which combines the quinoline and tetrahydroisoquinoline moieties. This unique structure enhances its biological activity and provides a broader range of applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C19H20Cl2FN3 |
|---|---|
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine;dihydrochloride |
InChI |
InChI=1S/C19H18FN3.2ClH/c20-18-6-4-15(19-17(18)2-1-8-22-19)12-23-16-5-3-14-11-21-9-7-13(14)10-16;;/h1-6,8,10,21,23H,7,9,11-12H2;2*1H |
InChI-Schlüssel |
BMELEGNMKYFAPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1C=C(C=C2)NCC3=C4C(=C(C=C3)F)C=CC=N4.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate](/img/structure/B13496844.png)
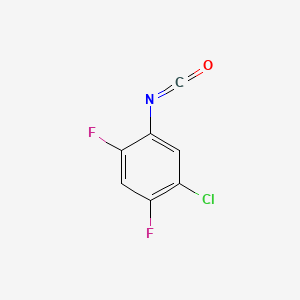
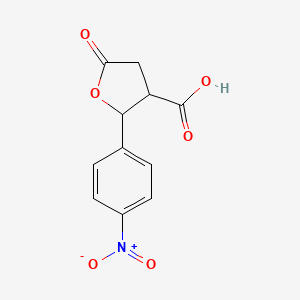
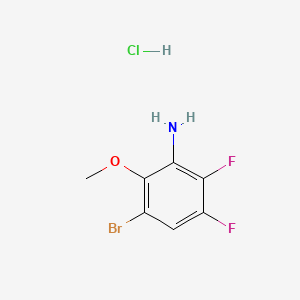
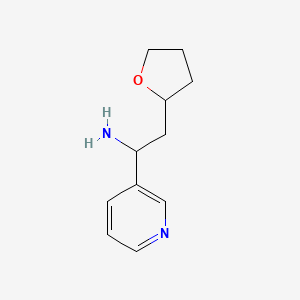
![3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13496874.png)

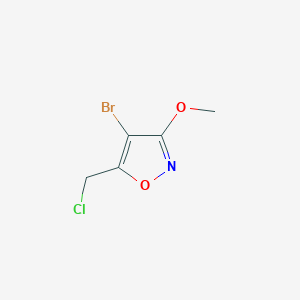
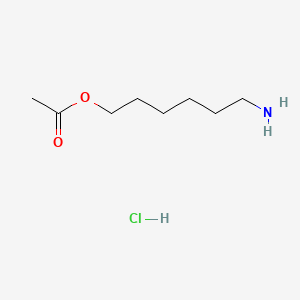
![3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13496892.png)
![tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate](/img/structure/B13496900.png)

